Fmoc-N-Me-Thr(tBu)-OH

Catalog No.
S726418
CAS No.
117106-20-4
M.F
C24H29NO5
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Thr(tBu)-OH

CAS Number

117106-20-4

Product Name

Fmoc-N-Me-Thr(tBu)-OH

IUPAC Name

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27)/t15-,21+/m1/s1

InChI Key

VIUVLZHFMIFLHU-VFNWGFHPSA-N

SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Synonyms

117106-20-4;Fmoc-N-Me-Thr(tBu)-OH;(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)butanoicacid;Fmoc-N-methyl-O-t-butyl-L-threonine;N-Fmoc-N-Methyl-O-tert-butyl-L-threonine;PubChem19052;SCHEMBL955882;TMA042;CTK3J1823;MolPort-006-701-288;ZINC2389704;ANW-56031;AKOS015837117;AKOS015908870;AN-7894;RTR-003069;AJ-35606;AK-41291;Fmoc-N-Alpha-Methyl-O-T-Butyl-L-Threonine;TR-003069;FT-0652956;ST24034083;ST51054923;M03390;I14-3469

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Peptide Synthesis

Fmoc-N-Me-Thr(tBu)-OH, also known as N-α-Fmoc-N-α-methyl-O-tert-butyl-L-threonine, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a method for chemically synthesizing peptides, which are chains of amino acids. Fmoc-N-Me-Thr(tBu)-OH contains the following key features for SPPS:

  • Fmoc protecting group: The Fmoc (Fluorenylmethoxycarbonyl) group protects the alpha-amino group of the threonine residue, allowing selective coupling with other amino acids during peptide chain assembly [].
  • N-methyl functionality: The N-methyl group on the threonine side chain modifies the natural amino acid, potentially affecting the peptide's biological properties, such as stability, conformation, and interaction with other molecules [].
  • tert-butyl (tBu) protecting group: The tert-butyl group protects the hydroxyl group on the threonine side chain, preventing unwanted side reactions during peptide synthesis [].

By incorporating Fmoc-N-Me-Thr(tBu)-OH into a peptide sequence, researchers can introduce N-methylated threonine residues, which can be crucial for studying the structure and function of modified peptides, including those with potential therapeutic applications [].

Research Applications

Fmoc-N-Me-Thr(tBu)-OH is used in various scientific research fields, including:

  • Development of novel peptide drugs: Researchers can use Fmoc-N-Me-Thr(tBu)-OH to synthesize peptides with N-methylated threonine residues, potentially leading to improved drug stability, potency, or selectivity [].
  • Study of protein-protein interactions: By incorporating N-methylated threonine into specific positions within a peptide, researchers can probe protein-protein interactions and understand how these interactions contribute to cellular processes [].
  • Investigation of enzyme function: N-methylated threonine can affect how enzymes bind to their substrates. Researchers can use Fmoc-N-Me-Thr(tBu)-OH to synthesize peptides containing N-methylated threonine to study enzyme function and develop new enzyme inhibitors.

Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl is a derivative of threonine, an essential amino acid, where the nitrogen atom has been methylated and the hydroxyl group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its chemical formula is C24_{24}H29_{29}NO5_{O_5}, with a molecular weight of approximately 411.49 g/mol . The compound is characterized by its bulky tert-butyl side chain, which contributes to its steric properties and influences its interactions in biological systems. The Fmoc group serves as a protective group, facilitating peptide synthesis by preventing premature reactions of the amino group.

Typical of amino acids and their derivatives. Key reactions include:

  • Peptide Coupling: The Fmoc protecting group can be removed under basic conditions, allowing for the coupling of this amino acid to other amino acids to form peptides.
  • Methylation Reactions: The N-methylation enhances the stability and bioavailability of peptides, making them more resistant to enzymatic degradation .
  • Deprotection: The Fmoc group can be removed using piperidine in a suitable solvent, revealing the free amine for further reactions.

The biological activity of Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl is primarily related to its role in peptide synthesis. N-methylation can enhance the pharmacological properties of peptides by increasing their resistance to proteolytic enzymes, thereby improving their bioavailability and half-life in vivo. Additionally, compounds like Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl may exhibit unique interactions with biological receptors due to their modified structure .

Synthesis of Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: Utilizing 2-chlorotrityl chloride resin as a temporary protecting group for the carboxylic acid. This method allows for high yields and purity through controlled reaction conditions .
  • Methylation Strategies: Employing dimethyl sulfate or methyl iodide as methylating agents during the synthesis process. These strategies have been shown to yield effective results in synthesizing N-methylated amino acids .
  • Fmoc Protection: The introduction of the Fmoc group can be performed using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyl) succinimide) in the presence of a base like diisopropylethylamine (DIEA) .

Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl has several applications:

  • Peptide Synthesis: It is widely used in the synthesis of peptides that require enhanced stability against enzymatic degradation.
  • Drug Development: The compound's unique properties make it suitable for developing pharmaceuticals with improved bioavailability.
  • Biochemical Research: It serves as a tool for studying protein interactions and structure-function relationships in various biological systems.

Several compounds share structural similarities with Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl, each exhibiting unique characteristics:

Compound NameStructure CharacteristicsUnique Features
Fmoc-N-Methyl-Alanine-OHSimple N-methylation without bulky side chainsLess steric hindrance than threonine derivative
Fmoc-N-Methyl-Leucine-OHLarger side chain compared to threonineEnhanced hydrophobic interactions
Fmoc-N-Methyl-Serine-OHHydroxyl group present but no tert-butylMore polar than threonine derivative
Fmoc-Threonine-OHUnmodified threonineLacks N-methylation effects

Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl stands out due to its combination of steric hindrance from the tert-butyl group and enhanced stability from N-methylation, making it particularly useful in peptide synthesis where resistance to degradation is crucial .

XLogP3

4.1

Wikipedia

N-Fmoc-N-Methyl-O-tert-butyl-L-threonine

Dates

Modify: 2023-08-15

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